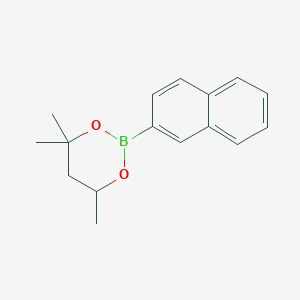

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXUYZILYFNDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Efficient Borylation with MPBH

4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH) can be used as a borylation reagent with a palladium catalyst to yield boronic esters.

- Combine 4,4,6-trimethyl-1,3,2-dioxaborinane with Buchwald’s palladium catalyst for borylation of electron-rich, reactive iodides, bromides, and triflates.

- Add (dba)3 (2.3 mg, 2.5 µmol, described as 0.5% in Table) and CyJohnPhos (3.5 mg, 10 µmol, always 2 equiv/Pd) under an argon atmosphere.

- Introduce anhydrous dioxane (0.6 mL), the aryl halide (0.5 mmol), Et3N (152 mg, 1.5 mmol) and MPBH (96 mg, 0.75 mmol). Add solid aryl halides together with the other solid reagents.

- Heat the reaction mixture at the indicated temperature until the aryl halide is completely consumed, as determined by gas chromatography.

- Cool the reaction to room temperature and filter through a short pad of Celite (eluent Et2O).

- Concentrate the eluate and purify the crude material by flash chromatography on silica gel.

Copper-Catalyzed Enantioconvergent Radical Cross-Coupling

- Reactions are carried out under an argon atmosphere using Schlenk techniques.

- Reagents are purchased at the highest commercial quality and used without further purification.

- Cuprous iodide (99.999%) is purchased from Sigma-Aldrich.

- Lithium tert-butoxide (99%) is purchased from Macklin and dried at 90 °C for 3 hours under reduced pressure.

- N, N-dimethylformamide (DMF) is purchased from Titan and distilled over \$$CaH_2\$$ before use.

Typical Procedure for Alkenylboronate Esters (2a-2p, 2r-2v, 2y):

- Under an argon atmosphere, add bis(cyclopentadienyl)zirconium chloride hydride \$$Cp2ZrHCl\$$ (10 mol%) in \$$CH2Cl_2\$$ (1 M) to alkynes (1 equiv) and 4,4,6-trimethyl-1,3,2-dioxaborinane MPBH (1.1 equiv) at an ice water bath.

- Stir the reaction mixture at room temperature overnight.

- Pour water into the reaction mixture, and extract with \$$CH2Cl2\$$ three times.

- Dry the combined organic phase over \$$Na2SO4\$$, filter and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel.

(E)-4,4,6-trimethyl-2-styryl-1,3,2-dioxaborinane (2a):

- Dissolve (E)-styrylboronic acid (3.551 g, 24 mmol) in dry dichloromethane (24.0 mL) under an argon atmosphere.

- Add 2-methylpentane-2,4-diol (3.121 g, 26.4 mmol, 1.1 equiv) and magnesium sulfate (19.2 g).

- Stir the reaction mixture at room temperature overnight.

- Filter the reaction mixture and concentrate under reduced pressure.

- Purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate = 20/1) to afford the desired product 2a as a colorless oil (4.3958 g, 80% yield).

Analytical Data

Chemical Reactions Analysis

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reduction of the compound can lead to the formation of borohydride derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The naphthalen-2-yl group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the aromatic ring.

Hydrolysis: The dioxaborinane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid and diol.

Major products formed from these reactions include boronic acids, borohydrides, halogenated naphthalenes, and hydrolyzed derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₉BO₂

- Molecular Weight : 254.137 g/mol

- Structure : The compound features a dioxaborinane core with trimethyl and naphthalene substituents, contributing to its stability and reactivity.

Medicinal Chemistry

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been investigated for its potential as a pharmaceutical intermediate. Its boron-containing structure is particularly relevant in the development of boron-based drugs which can target specific biological pathways.

Case Study : A study highlighted its role in synthesizing novel boron compounds that exhibit antitumor activity. The incorporation of the dioxaborinane moiety enhances the selectivity towards cancer cells while minimizing toxicity to normal cells .

Materials Science

The compound is being explored for use in the development of advanced materials. Its unique structural features allow it to be integrated into polymers and composites that require enhanced thermal stability and mechanical properties.

Application Example : Research has shown that incorporating this compound into polymer matrices can improve their thermal resistance and reduce flammability . This makes it a candidate for applications in aerospace and automotive industries.

Catalysis

The dioxaborinane structure also plays a significant role in catalysis. It can act as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.

Research Insight : Recent studies indicate that this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis . Its ability to stabilize metal centers enhances catalytic efficiency.

Comparative Data Table

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane depends on its specific application. In organic synthesis, the boron atom can act as a Lewis acid, facilitating various chemical transformations. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron-containing moiety, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic Group Variations

4,4,6-Trimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane (CAS: 1092060-79-1)

- Structure : Differs only in the naphthyl substituent position (1- vs. 2-position).

- Properties : Similar purity (95%, QI-2256, MFCD28101510) but distinct reactivity due to altered electronic conjugation and steric accessibility of the naphthyl group .

- Applications : Likely exhibits divergent regioselectivity in cross-coupling reactions compared to the 2-naphthyl analog.

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS: 5123-13-7)

- Structure : Features a phenyl group and 5,5-dimethyl substitution on the borinate ring.

- Properties : Lower steric bulk compared to the 4,4,6-trimethyl derivative. Reported as a liquid (yellow oil) with 76% yield in synthesis .

- Reactivity : Demonstrates comparable Gibbs energy profiles to phenylboronic acid in rhodium-catalyzed fullerene arylation, suggesting similar activation pathways .

4,4,6-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborinane

Substituent Functional Group Variations

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (CAS: 4627-10-5)

- Structure : Vinyl substituent instead of naphthyl.

- Reactivity : Participates in cyclopropanation reactions with phenyltrichloromethylmercury, forming 2-(2,2-dichloro-cyclopropyl)-4,4,6-trimethyl-dioxaborinane .

- Thermodynamics : Reactions with HBr are endothermic, yielding dibromoalkylboranes .

4,4,6-Trimethyl-2-(triorganosilyl)-1,3,2-dioxaborinane

Research Findings and Mechanistic Insights

- Catalytic Borylation : The 4,4,6-trimethyl-1,3,2-dioxaborinane framework is effective in nickel-catalyzed borylation of aryl halides, with DFT studies confirming σ-bond metathesis as the key step .

- Electronic Effects : Electron-rich naphthyl groups enhance stability against hydrolysis relative to alkenyl or alkyl-substituted borinates .

Biological Activity

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS No. 1260068-92-5) is a compound that belongs to the class of dioxaborinanes. This article explores its biological activity, including its potential applications in various fields such as agriculture and medicine. The compound has garnered attention due to its unique structural properties and biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H19BO2. It features a dioxaborinane ring structure with a naphthalene moiety, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 254.13 g/mol |

| Chemical Formula | C16H19BO2 |

| CAS Number | 1260068-92-5 |

| Boiling Point | Not available |

Antifungal Properties

This compound has been studied for its antifungal activity. It is utilized in formulations such as Biobor, which is employed as a fungicide in fuel tanks and industrial engines to prevent microbial contamination. The compound demonstrates efficacy against slime-forming bacteria and fungi in non-gasoline fuels .

Developmental Toxicity

Research indicates that the compound exhibits developmental toxicity in animal models. In a study involving rats, the lowest observed effect level (LOEL) for maternal toxicity was determined to be 1,000 mg/kg/day, while developmental toxicity was observed at 300 mg/kg/day . Teratogenic effects were noted in rabbits at doses below those causing maternal toxicity.

Mutagenicity Studies

Preliminary studies on the mutagenicity of this compound have yielded negative results . This suggests that the compound may not pose significant genetic risks under certain exposure conditions.

Case Study: Industrial Application

In an industrial setting, the application of this compound as a biocide has been documented. Its use in maintaining fuel quality by inhibiting microbial growth has been essential for ensuring operational efficiency in engines and preventing fuel spoilage.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. The findings indicated potential reproductive toxicity; however, the specific mechanisms of action remain to be fully elucidated through further research.

Q & A

Q. Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.07–0.1 equiv | +15% |

| Temperature | 90–100°C | +10% |

| Solvent | Toluene | +8% |

Advanced: What strategies enable enantioselective synthesis of chiral derivatives using this compound?

Methodological Answer:

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands with Rh(I) or Pd(0) catalysts to induce asymmetry during cross-coupling. Example: Rh(cod)₂BF₄ with (R)-BINAP in dioxane at 60°C achieves 56–71% ee .

- Dynamic Kinetic Resolution : Use boronate exchange under basic conditions to enhance enantiomeric excess .

- Contradictions : Competing pathways (e.g., racemization at boron) may reduce ee. Mitigate via low-temperature (<0°C) quench protocols .

Basic: How do steric effects from the 4,4,6-trimethyl groups influence reactivity?

Methodological Answer:

- Steric Hindrance : The methyl groups reduce boron’s Lewis acidity, slowing transmetallation in cross-couplings. Compare reactivity with less-hindered analogs (e.g., 5,5-dimethyl derivatives) via kinetic studies .

- Thermodynamic Stability : Methyl substituents stabilize the dioxaborinane ring against hydrolysis. Test stability in aqueous THF (pH 7–9) via ¹¹B NMR .

Advanced: How can AI-driven automation improve the synthesis and screening of derivatives?

Methodological Answer:

- Smart Laboratories : Integrate robotic platforms with ML algorithms (e.g., random forests) to predict optimal catalyst/solvent pairs. Train models on historical yield data from similar boronates .

- High-Throughput Screening : Use microreactor arrays to test 100+ conditions in parallel, reducing optimization time from weeks to days .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential boronate toxicity .

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced: How do electronic effects of the naphthyl group impact photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : The naphthyl π-system extends conjugation, shifting λₘₐₓ to ~300 nm (ε ~4500 M⁻¹cm⁻¹). Compare with phenyl-substituted analogs .

- DFT Calculations : HOMO-LUMO gaps correlate with fluorescence quantum yields. Model charge transfer between naphthyl and boron centers .

Advanced: What methodologies resolve contradictions in reported catalytic efficiencies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.